ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a methylsulfanyl group, and a phenylamino group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with methylsulfanylbenzene and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2-cyano-3-(sulfinylmethyl)-3-(phenylamino)prop-2-enoate.
Reduction: Formation of ethyl 2-amino-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)propanoate: Lacks the double bond in the prop-2-enoate backbone, resulting in different reactivity.
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)but-2-enoate: Contains an additional carbon in the backbone, affecting its steric and electronic properties.
Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-ynate: Features a triple bond, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-anilino-2-cyano-3-methylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJJUZCQEIWUAO-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/NC1=CC=CC=C1)\SC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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